N-(3-acetylphenyl)-3-[(4-chlorophenyl)sulfanyl]propanamide
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Overview
Description
N-(3-acetylphenyl)-3-[(4-chlorophenyl)sulfanyl]propanamide is an organic compound that belongs to the class of amides It is characterized by the presence of an acetyl group attached to a phenyl ring, a chlorophenyl group attached to a sulfanyl group, and a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-3-[(4-chlorophenyl)sulfanyl]propanamide typically involves a multi-step process:
Formation of 3-acetylphenylamine: This can be achieved by acetylation of aniline using acetic anhydride under acidic conditions.
Synthesis of 4-chlorophenylthiol: This involves the chlorination of thiophenol using chlorine gas or other chlorinating agents.
Coupling Reaction: The 3-acetylphenylamine is then reacted with 4-chlorophenylthiol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale acetylation: Using automated reactors for the acetylation of aniline.
Efficient chlorination: Employing continuous flow reactors for the chlorination of thiophenol.
Optimized coupling: Utilizing high-throughput synthesis techniques to couple the intermediates efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(3-acetylphenyl)-3-[(4-chlorophenyl)sulfanyl]propanamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
N-(3-acetylphenyl)-3-[(4-chlorophenyl)sulfanyl]propanamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural features make it a candidate for the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: It is used in research to understand its interactions with biological macromolecules and its potential effects on cellular processes.
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-3-[(4-chlorophenyl)sulfanyl]propanamide involves its interaction with molecular targets such as enzymes or receptors. The acetyl group can form hydrogen bonds with active site residues, while the chlorophenyl and sulfanyl groups can engage in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(3-acetylphenyl)-3-[(4-fluorophenyl)sulfanyl]propanamide: Similar structure but with a fluorine atom instead of chlorine.
N-(3-acetylphenyl)-3-[(4-bromophenyl)sulfanyl]propanamide: Similar structure but with a bromine atom instead of chlorine.
N-(3-acetylphenyl)-3-[(4-methylphenyl)sulfanyl]propanamide: Similar structure but with a methyl group instead of chlorine.
Uniqueness
N-(3-acetylphenyl)-3-[(4-chlorophenyl)sulfanyl]propanamide is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with biological targets. The chlorophenyl group can participate in specific interactions that are not possible with other halogens or substituents, making this compound distinct in its chemical and biological behavior.
Properties
IUPAC Name |
N-(3-acetylphenyl)-3-(4-chlorophenyl)sulfanylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO2S/c1-12(20)13-3-2-4-15(11-13)19-17(21)9-10-22-16-7-5-14(18)6-8-16/h2-8,11H,9-10H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYCQWGMQDBUEMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CCSC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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